molecular formula C16H14BrNO B5017092 4-(2-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone

4-(2-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone

Cat. No. B5017092
M. Wt: 316.19 g/mol
InChI Key: MNULPIVQNYUIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone, commonly known as Bromo-Methyl-Q or BMQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinolines, which are known for their diverse biological activities. BMQ has been studied extensively for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Mechanism of Action

The exact mechanism of action of BMQ is not fully understood, but studies have suggested that it exerts its pharmacological effects by inhibiting various signaling pathways involved in cancer and neurodegenerative diseases. BMQ has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival, and the NF-κB pathway, which is involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
BMQ has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Studies have also shown that BMQ can modulate the expression of various genes involved in cancer and neurodegenerative diseases, suggesting that it may have broad therapeutic potential.

Advantages and Limitations for Lab Experiments

BMQ has several advantages for use in laboratory experiments, including its ease of synthesis and high purity. However, one limitation is that it is relatively unstable and can degrade over time, which may affect its potency and reproducibility in experiments.

Future Directions

There are several areas of future research that could be explored with BMQ. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of BMQ and its potential interactions with other drugs. Finally, research could focus on developing more stable analogs of BMQ that could be used in clinical trials.

Synthesis Methods

BMQ can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Friedlander synthesis, and Skraup synthesis. The most commonly used method involves the condensation of 2-aminobenzophenone with 2-bromobenzaldehyde in the presence of a Lewis acid catalyst. This reaction yields BMQ as a yellow crystalline solid with a melting point of 205-207°C.

Scientific Research Applications

BMQ has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that BMQ exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, BMQ has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

4-(2-bromophenyl)-6-methyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO/c1-10-6-7-15-13(8-10)12(9-16(19)18-15)11-4-2-3-5-14(11)17/h2-8,12H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNULPIVQNYUIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CC2C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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